4-乙酰氨基苯磺酰叠氮化物

概述

描述

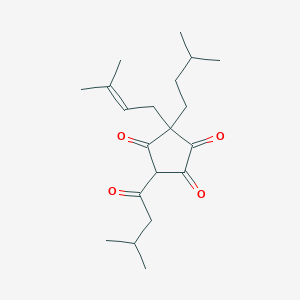

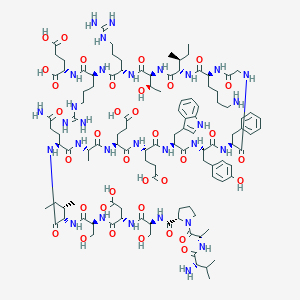

4-Acetamidobenzenesulfonyl azide (4-ABSA) is a compound that has been studied for its behavior under high pressure. The research on this compound provides insights into the structural evolution and behavior of the azide group when subjected to varying pressure conditions .

Synthesis Analysis

The synthesis of related azo and azoxy compounds has been reported in the literature. For instance, the synthesis of a mutual azo prodrug of 5-aminosalicylic acid linked to a benzoxazole derivative was achieved, and the structures of the synthesized compounds were confirmed using various spectroscopic methods . Although not directly related to 4-ABSA, these methods could potentially be applied to the synthesis and confirmation of 4-ABSA's structure.

Molecular Structure Analysis

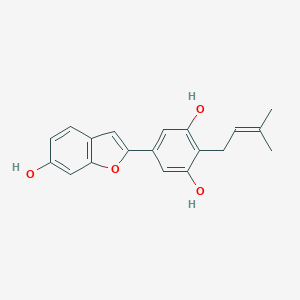

The molecular structure of 4-ABSA has been analyzed using a combination of Raman scattering, IR absorption, and synchrotron angle-dispersive X-ray diffraction measurements. These analyses have revealed two phase transitions under pressure, which are attributed to changes in the molecular structure, such as ring distortion and rotation of functional groups .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 4-ABSA, they do provide insights into the reactivity of similar compounds. For example, the Wallach Rearrangement of azoxybenzenes with electron-withdrawing substituents has been studied, which could be relevant to understanding the reactivity of 4-ABSA under certain conditions .

Physical and Chemical Properties Analysis

The high-pressure behavior of 4-ABSA has been extensively studied, revealing that the compound undergoes phase transitions at specific pressure points. These transitions are associated with the distortion of the benzene ring and the rotation of the CH3 group, as well as the rearrangement of the azide group and hydrogen bonds. The study of the N3 vibrational modes suggests that the azide group rotates progressively upon compression, which is related to the compression of the unit cell along a specific axis .

In addition, studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which share a similar sulfonyl and acetamido functional group arrangement with 4-ABSA, have shown the presence of intra- and intermolecular hydrogen bonds. These findings could provide a basis for understanding the hydrogen bonding behavior in 4-ABSA .

Lastly, the synthesis of a dye intermediate, 3'-Amino-4-acetamido-benzenesulfonanilide, which shares structural similarities with 4-ABSA, was optimized and characterized, indicating that similar methods could be used to study the physical and chemical properties of 4-ABSA .

科学研究应用

高压研究

4-乙酰氨基苯磺酰叠氮化物在高压条件下进行了研究,揭示了归因于分子结构变化的相变。这项研究提供了对叠氮基团行为和在压力下的结构演化的见解,对理解各种条件下的分子动力学具有影响 (Jiang 等,2016)。

化学合成

该化合物用于化学合成,例如合成叔丁基叔丁基二甲基甲硅烷基乙二酸酯,证明了它在有机合成中作为试剂的作用 (Nicewicz 等,2008)。

抗增殖活性

在对 N-磺酰氨基咪啶嘧啶衍生物的研究中,4-乙酰氨基苯磺酰叠氮化物用于合成这些化合物,然后测试了其对各种肿瘤细胞系的抗增殖活性,表明了其在药物化学中的用途 (Krstulović 等,2017)。

监测内源性硫化氢

该化合物被用于开发一种表面增强拉曼散射 (SERS) 纳米传感器,用于检测活细胞中的内源性硫化氢,突出了其在生物传感和研究中的应用 (Li 等,2015)。

理解化学反应

研究了 4-乙酰氨基苯磺酰叠氮化物与苯环 β-酮酯的反应,更深入地了解了叠氮结构和溶剂对化学反应途径的影响,有利于理解和优化合成过程 (Benati 等,1999)。

抗菌活性研究

该化合物已被用于合成 1,4-二取代磺酰-1,2,3-三唑,然后评估了它们对各种细菌物种的抗菌活性,表明了其在开发新型抗菌剂中的潜力 (Thirukovela 等,2017)。

光催化 C-H 叠氮化

一项使用 4-乙酰氨基苯磺酰叠氮化物进行光催化 C-H 叠氮化过程的研究突出了其在材料化学和含氮化合物合成中的应用 (Lu 等,2022)。

安全和危害

4-Acetamidobenzenesulfonyl azide is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

4-Acetamidobenzenesulfonyl azide is widely used as a reagent in organic synthesis to introduce azide groups into molecules . It is used in the synthesis of monosaccharide-derived alcohols, non-peptidic NK3 receptor antagonists, and in a late-stage intermolecular C-H olefination . It is also used in an intramolecular isomuenchnone cycloaddition approach to antitumor agents, and in a rhodium-catalyzed carbene cyclization cycloaddition cascade reaction of vinylsulfonates . These applications suggest that 4-Acetamidobenzenesulfonyl azide will continue to be a valuable reagent in organic synthesis .

属性

IUPAC Name |

N-(4-azidosulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3S/c1-6(13)10-7-2-4-8(5-3-7)16(14,15)12-11-9/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMHWRHEGDRTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408598 | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidobenzenesulfonyl azide | |

CAS RN |

2158-14-7 | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2158-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。